2-Amino-5-ethoxy-4-hydroxybenzoic acid
CAS No.: 164161-22-2
Cat. No.: VC0064522
Molecular Formula: C9H11NO4
Molecular Weight: 197.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164161-22-2 |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 |
| IUPAC Name | 2-amino-5-ethoxy-4-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C9H11NO4/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,11H,2,10H2,1H3,(H,12,13) |
| Standard InChI Key | WVNKZFOOVQOVOS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C(=O)O)N)O |
Introduction
Chemical Structure and Basic Properties
2-Amino-5-ethoxy-4-hydroxybenzoic acid is characterized by its molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol. The compound features a benzoic acid core with three key functional groups: an amino group at position 2, an ethoxy group at position 5, and a hydroxyl group at position 4. This specific arrangement of functional groups creates a unique chemical entity with distinct physicochemical properties and reactivity patterns.
Structural Characteristics
The compound's structure consists of a benzene ring with a carboxylic acid group directly attached, forming the benzoic acid backbone. The strategic positioning of the amino, ethoxy, and hydroxyl groups creates a molecule with multiple sites for hydrogen bonding, nucleophilic reactions, and coordination chemistry. The presence of these functional groups contributes to the compound's potential applications in various fields.
Comparative Analysis with Similar Compounds
To better understand 2-Amino-5-ethoxy-4-hydroxybenzoic acid, it is instructive to compare it with structurally related compounds. The table below presents a comparative analysis of key properties:
This comparison illustrates how slight modifications in functional group position and identity can significantly impact the molecular properties and potential applications of these related compounds.
Applications and Biological Activities
Comparative Biological Activities
Drawing parallels from structurally related compounds provides additional insights. For instance, 2-Amino-4-ethoxybenzoic acid exhibits "diverse biological activities and applications in medicinal chemistry and pharmacology". This suggests that 2-Amino-5-ethoxy-4-hydroxybenzoic acid might possess similar therapeutic potential, potentially enhanced by the additional hydroxyl group which could improve water solubility and provide additional hydrogen bonding capabilities.
Organic Synthesis Applications
Beyond biological applications, 2-Amino-5-ethoxy-4-hydroxybenzoic acid likely serves as a valuable intermediate in organic synthesis:
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Diverse Coupling Reactions: The amino group provides a site for amide formation, diazonium chemistry, and various coupling reactions.
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Esterification: The carboxylic acid function enables esterification reactions.
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Etherification: The hydroxyl group allows for further functionalization through etherification.
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Directed Metalation: The amino and hydroxyl groups can direct ortho-metalation reactions, enabling selective functionalization of the aromatic ring.
For comparable compounds like 2-oxyethyl group-4-amino-5-chloro-benzoic acid, the following ¹H-NMR data is reported: "δ1.53(t,J₁=6.8Hz,J₂=7.2Hz,3H),4.21(dd,J₁=7.2Hz,J₂=6.8Hz,2H),4.63(br,2H),6.32(s,1H),8.07(s,1H),10.61(br,1H)" . This provides a reference point for predicting the NMR profile of our target compound.
Chromatographic Behavior
The compound's chromatographic behavior would be influenced by its mixed polarity profile. The presence of lipophilic (ethoxy) and hydrophilic (amino, hydroxyl, carboxyl) groups suggests moderate polarity. This would affect its retention times in various chromatographic systems and inform the development of appropriate analytical methods for its detection and quantification.
Solubility Profile
Based on its structure, 2-Amino-5-ethoxy-4-hydroxybenzoic acid would likely exhibit the following solubility characteristics:
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Moderate solubility in polar protic solvents like water, methanol, and ethanol due to its hydroxyl and carboxyl groups.
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Enhanced solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile.
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Limited solubility in non-polar solvents like hexane and petroleum ether.
For comparison, structurally related 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid shows "solubility in Chloroform (Slightly), Methanol (Slightly)" and "Water Solubility: 8.555g/L at 25°C" . The solubility profile of our target compound would likely differ due to the additional hydroxyl group, potentially enhancing water solubility.
Structure-Activity Relationships
Structure-Function Correlations
The positioning of functional groups in 2-Amino-5-ethoxy-4-hydroxybenzoic acid creates a unique electronic environment that influences its reactivity and potential biological interactions:
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The ortho-positioning of the amino group relative to the carboxylic acid can facilitate intramolecular hydrogen bonding, potentially affecting the acidity of the carboxyl group.
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The para-relationship between the hydroxyl and amino groups creates an electron-rich system that could enhance nucleophilicity and antioxidant properties.
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The ethoxy group's position meta to both the amino and hydroxyl groups provides a strategic point for modulating electronic effects and hydrophobicity.
Comparative Structure Analysis
Comparing 2-Amino-5-ethoxy-4-hydroxybenzoic acid with 2-Amino-4-ethoxybenzoic acid reveals how positional isomerism and additional functional groups impact molecular properties. The 2-Amino-4-ethoxybenzoic acid lacks the hydroxyl group and has the ethoxy group at position 4 rather than position 5. These differences would significantly affect hydrogen bonding patterns, electronic distribution, and potentially biological activity.
Research Status and Future Directions
Current Research Landscape
The current research status of 2-Amino-5-ethoxy-4-hydroxybenzoic acid appears limited based on the available search results. This suggests potential opportunities for researchers to explore this compound's properties and applications more thoroughly.
Future Research Opportunities
Several promising research directions for 2-Amino-5-ethoxy-4-hydroxybenzoic acid include:
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Comprehensive characterization of physical, chemical, and spectroscopic properties
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Development of efficient and scalable synthetic routes
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Exploration of biological activities, particularly in areas where similar compounds have shown promise
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Investigation of structure-activity relationships through systematic modification of the basic scaffold
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Assessment of potential applications in materials science, catalysis, and other fields beyond medicinal chemistry
Technological Applications
The compound's unique functional group arrangement suggests potential applications in:
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Sensor development: The multiple functional groups could enable selective metal ion or analyte detection
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Surface modification: As a ligand for surface functionalization
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Polymer chemistry: As a monomer or additive in specialty polymers
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Catalysis: As a ligand for transition metal catalysts
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